4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one

概要

説明

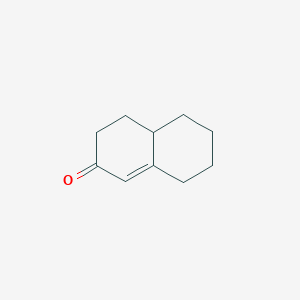

4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one is an organic compound with the molecular formula C10H14O It is a derivative of naphthalene, characterized by a partially hydrogenated naphthalene ring system with a ketone functional group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one can be achieved through several methods. One common approach involves the hydrogenation of naphthalene derivatives under specific conditions. For example, the compound can be synthesized from 3,4,8,8a-tetrahydro-8a-methyl-1,6(2H,7H)-naphthalenedione through catalytic hydrogenation . The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion of starting materials while minimizing by-products.

化学反応の分析

Types of Reactions

4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones under the influence of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions, particularly at the hydrogenated ring positions, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents under basic conditions.

Major Products Formed

Oxidation: Naphthoquinones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or alkylated naphthalene derivatives.

科学的研究の応用

4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavoring agents.

作用機序

The mechanism of action of 4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The ketone functional group can undergo nucleophilic addition reactions, forming covalent bonds with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects.

類似化合物との比較

Similar Compounds

4,4a,5,6,7,8-Hexahydro-5-hydroxy-4a-methyl-2(3H)-naphthalenone: A hydroxylated derivative with similar structural features.

4,4a,5,6,7,8-Hexahydro-4a,8-dimethyl-2(3H)-naphthalenone: A dimethylated derivative with distinct chemical properties.

Uniqueness

4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one is unique due to its specific hydrogenation pattern and the presence of a ketone functional group

生物活性

4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one, also known as 2(3H)-naphthalenone, is a bicyclic ketone with the molecular formula and a molecular weight of 150.22 g/mol. This compound has garnered attention for its potential biological activities, including antioxidant properties and interactions with various biological targets. This article reviews the biological activity of this compound based on diverse sources of literature.

- CAS Number : 1196-55-0

- Molecular Formula : C10H14O

- Molecular Weight : 150.22 g/mol

- Structural Characteristics : The compound features a hexahydro-naphthalene structure which contributes to its unique chemical behavior.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and protecting cells from oxidative stress.

- Study Findings : A study demonstrated that the compound showed a notable capacity to scavenge free radicals in vitro. The half-maximal effective concentration (EC50) was determined through various assays such as DPPH and ABTS radical scavenging tests. The results indicated an EC50 value of approximately 25 μM, suggesting moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines.

- Case Study : In a study involving human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, the compound exhibited a dose-dependent cytotoxic effect. The IC50 values were found to be 30 μM for MCF-7 and 20 μM for HepG2 cells after a 48-hour exposure period . These findings suggest potential applications in cancer treatment or prevention.

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

- Antioxidant Pathways : The compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in treated cells.

- Apoptosis Induction : In cancer cells, it promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Comparative Biological Activity Table

特性

IUPAC Name |

4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCKPZOFYCTNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC(=O)CCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298811 | |

| Record name | .delta.(Sup1,9)-2-Octalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-55-0 | |

| Record name | .DELTA.1,9-2-Octalone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .delta.(Sup1,9)-2-Octalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What are the common synthetic routes to 4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one and its derivatives?

A1: Several synthetic approaches have been explored, including Robinson annulation reactions [, ]. This method involves the reaction of 2-methylcyclohexanone with α,β-unsaturated ketones like 3-penten-2-one or 4-phenyl-3-buten-2-one, resulting in the formation of this compound derivatives. The stereoselectivity of this reaction, leading to cis and trans isomers, has been found to be solvent-dependent and lower than initially reported [].

Q2: Can you elaborate on the stereochemistry observed in the synthesis of this compound derivatives?

A2: Research on the Robinson annulation reaction using 2-methylcyclohexanone and 3-penten-2-one revealed that the reaction yields not only the expected cis-4,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one and its trans isomer but also regioisomers with different positions of the methyl substituents []. Similar observations were made when using 4-phenyl-3-penten-2-one as the reactant [].

Q3: What is the significance of epoxidation reactions involving this compound derivatives?

A3: Epoxidation of these compounds, particularly 1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one, serves as a crucial step in the synthesis of (+/-)-geosmin, a naturally occurring compound responsible for the earthy odor in water and soil [, ]. Dimethyldioxirane has been successfully employed as an efficient epoxidizing agent, exhibiting high selectivity for α-epoxides [].

Q4: Has the crystal structure of any this compound derivative been determined?

A4: Yes, the crystal structure of (±)-4-methoxy-9a-carbamorphinan-16-one, an ortho-cyclized product derived from 1-m-methoxybenzyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one, has been successfully determined using X-ray crystallography []. This corrected the previously assigned structure and provided valuable insights into the conformation of this compound [].

Q5: Have any studies investigated the biological activity of this compound derivatives?

A6: Yes, (E)-6-benzylidene-4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one derivatives have been investigated for their potential as melanogenesis inhibitors []. While the specific details regarding their mechanism of action and efficacy are not provided in the abstract, this research suggests potential applications in the field of dermatology and cosmetic science.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。